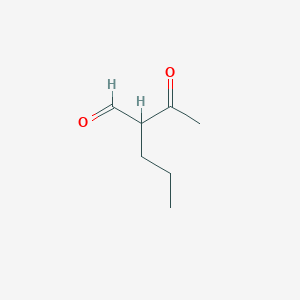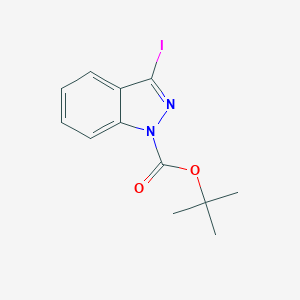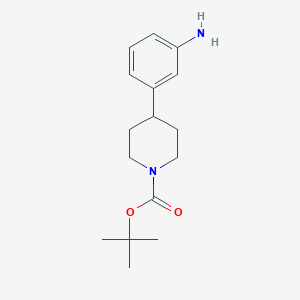
叔丁基4-(3-氨基苯基)哌啶-1-羧酸酯
描述
The compound tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate is a chemical intermediate that is used in the synthesis of various biologically active compounds. While the specific compound is not directly mentioned in the provided papers, related compounds with tert-butyl piperidine-1-carboxylate structures are frequently used as intermediates in pharmaceutical research and development for their potential applications in drug synthesis.
Synthesis Analysis
The synthesis of related tert-butyl piperidine-1-carboxylate derivatives involves multi-step chemical reactions. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using amination of 4-iodo-2-methyl-6-nitroaniline with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% yield . Another example is the synthesis of tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material for further functionalization, as seen in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is characterized by spectroscopic methods such as FTIR, NMR (1H and 13C), and mass spectrometry. X-ray crystallography is also used to determine the crystal and molecular structure, as seen in the analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . The molecular structure is often stabilized by intramolecular hydrogen bonds, which can be predicted by DFT calculations .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate moiety can undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, as part of its transformation into more complex structures . The presence of the tert-butyl group can provide steric hindrance, which may influence the reactivity and selectivity of the compound in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. These properties can be studied using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals . The crystal structure can reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability and solubility of the compound .
科学研究应用
生物活性化合物合成中的中间体:
- 叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯是合成克唑替尼和其他生物活性化合物的重要中间体 (Kong et al., 2016).
- 叔丁基4-甲酰-3,6-二氢吡啶-1(2H)-羧酸酯对于开发小分子抗癌药物至关重要 (Zhang et al., 2018).
凡德他尼合成中的关键中间体:
- 叔丁基4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯是凡德他尼合成的关键中间体,凡德他尼是一种用于治疗某些类型癌症的药物 (Wang et al., 2015).
哌啶衍生物的合成:
- 叔丁基4-氧代哌啶-1-羧酸酯的3-烯基化是生产各种哌啶衍生物的过程,这些衍生物在药物化学中很有价值 (Moskalenko & Boev, 2014).
立体选择性合成中的用途:
- 该化合物在与氧杂环融合的哌啶衍生物的立体选择性合成中发挥作用,这在药物开发中很重要 (Moskalenko & Boev, 2014).
X射线晶体学研究:
- 已经对叔丁基哌啶-1-羧酸酯的衍生物进行了X射线研究,有助于理解这类化合物中的分子结构 (Didierjean et al., 2004).
复杂有机化合物的合成:
- 叔丁基3-氧代-2-氧杂-5-氮杂双环(2.2.2)辛烷-5-羧酸酯的合成展示了叔丁基哌啶-1-羧酸酯衍生物在有机合成中的复杂性和实用性 (Moriguchi et al., 2014).
未来方向
Given its role as a precursor in the synthesis of fentanyl and its analogues, this compound is now under international control . This gives governments the necessary legal base to seize illicit shipments of these chemicals . Future research may focus on developing safer and more efficient methods of synthesis, as well as exploring its potential uses in other areas of medicinal chemistry.
属性
IUPAC Name |
tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-6,11-12H,7-10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZSWUJHGMIAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622003 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
CAS RN |
387827-19-2 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


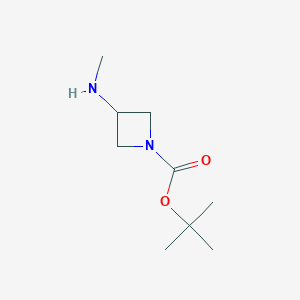
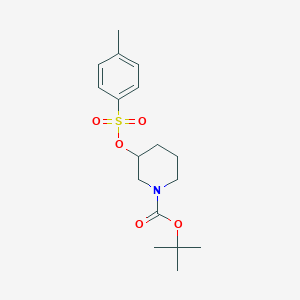
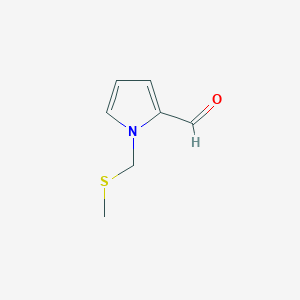
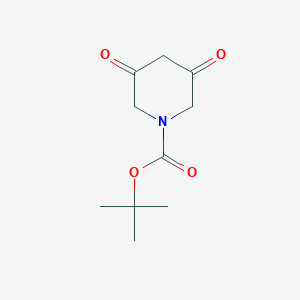
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
